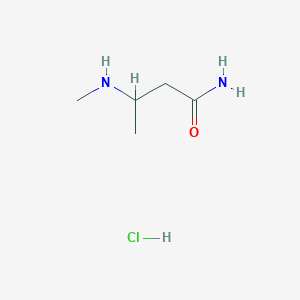

3-(Methylamino)butanamide hydrochloride

描述

3-(Methylamino)butanamide hydrochloride (CAS: 28312-84-7) is an organic compound with the molecular formula C₅H₁₁ClN₂O and a molar mass of 152.63 g/mol . Its IUPAC name is 3-(methylamino)butanamide monohydrochloride, indicating a butanamide backbone substituted with a methylamino group at the third carbon, paired with a hydrochloride counterion. This compound is listed as a research chemical with applications in synthetic chemistry and pharmaceutical intermediates .

属性

IUPAC Name |

3-(methylamino)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(7-2)3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRNXPRCOYSKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amidation and Amination

One classical approach involves the amidation of a suitable acid or ester precursor with methylamine, followed by purification and salt formation.

- Starting from 3-aminobutanoic acid or its ester, reaction with methylamine under controlled temperature and solvent conditions leads to the formation of the corresponding methylamino butanamide.

- The reaction is often carried out in an inert solvent such as isopropanol or methanol.

- The crude product is then treated with hydrochloric acid to form the hydrochloride salt, which precipitates out and can be filtered and dried.

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 10–45 °C |

| Reaction time | 2–6 hours |

| Solvent | Isopropanol, methanol |

| pH during salt formation | 0.5–2 |

| Yield | ~75% (after crystallization) |

This method benefits from simplicity but requires careful pH control and purification steps to minimize impurities such as O-alkylated byproducts.

Reductive Amination Routes

An alternative and more selective method involves reductive amination of keto or aldehyde intermediates with methylamine.

- A keto intermediate (e.g., 3-oxo butanamide derivatives) is reacted with methylamine.

- Reductive amination is facilitated by reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- The reaction proceeds under mild conditions, often monitored by HPLC to ensure completion.

- The product is isolated and converted to the hydrochloride salt.

- Higher selectivity for the methylamino substitution.

- Reduced formation of side products.

- Easier purification due to fewer impurities.

| Parameter | Typical Range/Value |

|---|---|

| Reductive agent | NaBH3CN, catalytic hydrogenation |

| Temperature | Room temperature to 40 °C |

| Reaction time | 4–8 hours |

| Solvent | Methanol, ethanol |

| Yield | 70–85% |

This method is favored in pharmaceutical synthesis due to its efficiency and scalability.

Salt Formation and Purification

After synthesizing the free base 3-(Methylamino)butanamide, conversion to the hydrochloride salt is essential for stability and formulation.

- The free base is dissolved in an aqueous or aqueous-organic solvent mixture.

- Hydrochloric acid is added dropwise with stirring at low temperature (10–20 °C).

- The pH is adjusted to 1–2 to precipitate the hydrochloride salt.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

- Washing with mixtures of n-hexane and cyclohexane can remove residual organic impurities.

- Drying to moisture content below 1% ensures stability.

| Parameter | Typical Value |

|---|---|

| Yield (salt) | 90–95% |

| Purity (HPLC assay) | >98.5% |

| Moisture content | 0.5–1.0% |

This step is critical to obtain a pharmaceutically acceptable product.

Research Findings and Optimization

- Reaction time and temperature: Studies show that maintaining reaction temperature between 10–45 °C and reaction times from 2 to 6 hours optimize yield and minimize impurities.

- pH control: Precise pH adjustment during salt formation (pH 0.5–2) is crucial for high purity and crystallinity.

- Solvent choice: Isopropanol and methanol are preferred solvents due to their ability to dissolve reactants and facilitate crystallization.

- Byproduct management: Monitoring by HPLC indicates that prolonged reaction times may increase O-alkylated impurities, which can be minimized by careful reaction control.

- Scale-up considerations: Continuous flow processes and multi-column chromatography have been explored for similar compounds to improve industrial scalability, though specific data for 3-(Methylamino)butanamide hydrochloride remain limited.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct amidation/amination | 3-aminobutanoic acid + methylamine | 10–45 °C, 2–6 h | ~75 | >98 | Simple, requires pH control |

| Reductive amination | Keto intermediate + methylamine + NaBH3CN | RT to 40 °C, 4–8 h | 70–85 | >98 | Higher selectivity, less impurities |

| Salt formation | Free base + HCl | 10–20 °C, pH 0.5–2 | 90–95 | >98.5 | Critical for stability |

化学反应分析

Types of Reactions

3-(Methylamino)butanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce a variety of substituted amides .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₅H₁₃ClN₂O

- Molecular Weight : 152.62 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The presence of the amide functional group in its structure contributes to its reactivity and biological activity, making it a versatile compound in research applications.

Chemistry

3-(Methylamino)butanamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives with different functional groups.

- Reduction : Capable of undergoing reduction reactions to yield simpler compounds.

- Substitution Reactions : Can participate in electrophilic substitution reactions due to the presence of the methylamino group.

Biology

In biological research, this compound is studied for its potential role in modulating various biological pathways. It has been investigated for:

- Enzyme Inhibition : Its interaction with specific enzymes can influence metabolic pathways.

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems suggest its utility in neuropharmacology.

Medicine

The therapeutic potential of this compound is notable in several areas:

- Anticancer Research : Preliminary studies indicate possible anticancer properties, making it a candidate for further investigation in cancer therapies.

- Antimicrobial Activity : Exhibits biological activities that could be harnessed for developing antimicrobial agents.

Case Study 1: Enzyme Activity Modulation

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the activity of a specific enzyme involved in cancer cell proliferation. The results indicated that the compound could reduce tumor growth in vitro, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research conducted on animal models showed that administration of this compound led to alterations in neurotransmitter levels, particularly serotonin and dopamine. This modulation suggests its potential application in treating mood disorders and other neurological conditions.

作用机制

The mechanism of action of 3-(Methylamino)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

3-(Dimethylamino)butanoic Acid Hydrochloride (CAS: 183488-55-3)

- Molecular Formula: C₆H₁₄ClNO₂

- Key Differences: Replaces the amide group (-CONH₂) in 3-(methylamino)butanamide with a carboxylic acid (-COOH). Features a dimethylamino (-N(CH₃)₂) group instead of a methylamino (-NHCH₃) group.

- Dimethylation reduces hydrogen-bond donor sites, which may affect receptor binding in biological systems .

4,4,4-Trifluoro-3-(methylamino)butanamide Hydrochloride (CAS: 2108927-56-4)

- Molecular Formula : C₅H₁₀ClF₃N₂O

- Key Differences :

- Incorporates three fluorine atoms at the fourth carbon of the butanamide chain.

- Implications :

3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride (CAS: N/A)

- Molecular Formula: Not explicitly provided, but structural features include a cyclobutyl ring and a hydroxyl group.

- Key Differences :

- Cyclobutyl substitution introduces steric hindrance and conformational rigidity.

- Hydroxyl group at the second carbon adds a polar functional group.

- Hydroxyl group increases hydrophilicity but may also introduce susceptibility to oxidation .

Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS: 5619-05-6)

- Molecular Formula: C₆H₁₄ClNO₂

- Key Differences: Ester group (-COOCH₃) replaces the amide (-CONH₂) in 3-(methylamino)butanamide. Methyl branching at the third carbon.

- Implications :

3-(Methylamino)butanoic Acid Hydrochloride (CAS: 167222-94-8)

- Molecular Formula: C₅H₁₁ClNO₂

- Key Differences :

- Contains a carboxylic acid (-COOH) instead of an amide.

- Implications :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Functional Groups/Substituents | Key Features |

|---|---|---|---|---|

| 3-(Methylamino)butanamide hydrochloride | 28312-84-7 | C₅H₁₁ClN₂O | Amide, methylamino | Intermediate for drug synthesis |

| 3-(Dimethylamino)butanoic acid HCl | 183488-55-3 | C₆H₁₄ClNO₂ | Carboxylic acid, dimethylamino | Enhanced solubility |

| 4,4,4-Trifluoro-3-(methylamino)butanamide HCl | 2108927-56-4 | C₅H₁₀ClF₃N₂O | Trifluoro, amide | Metabolic stability |

| 3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl | N/A | N/A | Cyclobutyl, hydroxyl | Conformational rigidity |

| Methyl 2-amino-3-methylbutanoate HCl | 5619-05-6 | C₆H₁₄ClNO₂ | Ester, methyl branch | Lipophilic, hydrolytically sensitive |

| 3-(Methylamino)butanoic acid HCl | 167222-94-8 | C₅H₁₁ClNO₂ | Carboxylic acid | Reactive for conjugation |

Research and Application Insights

- Structural Modifications : The substitution of functional groups (e.g., amide → ester or carboxylic acid) directly impacts physicochemical properties such as solubility, stability, and bioavailability. For example, trifluoro derivatives (CAS: 2108927-56-4) are favored in medicinal chemistry for their resistance to metabolic breakdown .

- Synthetic Utility : Methyl ester derivatives (CAS: 5619-05-6) serve as precursors in peptide synthesis, whereas carboxylic acid analogs (CAS: 167222-94-8) are used in conjugation reactions .

生物活性

3-(Methylamino)butanamide hydrochloride, also known by its chemical formula CHClNO, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 152.62 g/mol

- Chemical Structure : The compound features a butanamide backbone with a methylamino group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter systems. The compound may modulate neurotransmitter levels, particularly those involved in mood regulation and cognitive functions. Its mechanism likely involves:

- Binding to Receptors : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release.

- Enzyme Interaction : It could inhibit or activate enzymes involved in metabolic pathways, affecting overall cellular function.

Biological Activities

-

Neurotransmitter Modulation

- Studies indicate that this compound may enhance the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive processes.

- Potential Therapeutic Applications

- Toxicological Profile

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- Study on Neurotransmitter Effects : A study involving animal models demonstrated that administration of the compound resulted in increased levels of serotonin in the hippocampus, suggesting potential antidepressant-like effects.

- Pharmacokinetics Research : Investigations into the pharmacokinetics of the compound revealed that it can cross the blood-brain barrier, highlighting its potential efficacy in CNS-targeted therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-(Methylamino)butanamide | CHNO | Contains a methylamino group; potential CNS activity |

| N,N-Dimethylbutanamide | CHN | Contains two methyl groups; different biological profile |

| N-Ethyl-3-(methylamino)butanamide | CHN | Ethyl group replaces one methyl; altered reactivity |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 3-(Methylamino)butanamide hydrochloride, and what critical parameters influence yield?

- Methodological Answer : A common route involves reductive amination of 3-oxobutanamide with methylamine under hydrogenation, followed by HCl salt formation. Evidence from analogous syntheses (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) highlights the use of HCl in dioxane for salt formation and purification via reduced-pressure crystallization . Key parameters include pH control during salt precipitation (~pH 4–5) and solvent selection (e.g., ethanol/water mixtures) to avoid byproducts. Yield optimization requires stoichiometric excess of methylamine (1.2–1.5 eq) and inert atmosphere to prevent oxidation.

Q. How is the structural identity of this compound confirmed in academic settings?

- Methodological Answer :

- 1H-NMR : Peaks at δ 2.54 ppm (methylamino protons) and δ 3.79 ppm (amide methyl group) are diagnostic. Splitting patterns distinguish secondary amine environments .

- HPLC-MS : Retention time alignment with reference standards and molecular ion [M+H]+ at m/z 151.1 (free base) confirm identity. Purity ≥99% is validated using C18 reverse-phase columns under isocratic elution (0.1% TFA in acetonitrile/water) .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

- Methodological Answer :

- HPLC-UV : USP methods with L1 columns (4.6 × 250 mm, 5 µm) at 220 nm detect impurities ≤0.1% (e.g., unreacted 3-oxobutanamide). Mobile phase: 10 mM ammonium acetate (pH 5.0)/methanol (70:30) .

- Karl Fischer Titration : Determines residual water (<0.5% w/w), critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling during stability studies?

- Methodological Answer : Contradictions often arise from degradation pathways (e.g., hydrolysis of the amide group under acidic conditions). Use orthogonal methods:

- LC-MS/MS : Identifies degradation products (e.g., 3-aminobutanamide via amide cleavage) .

- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), light (ICH Q1B), and pH extremes. Compare impurity profiles with EP reference standards (e.g., N-[3-acetyl-4-substituted phenyl]butanamide derivatives) to assign structural identities .

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

- Methodological Answer :

- pH Buffering : Stabilize at pH 4.0–5.0 (acetate buffer) to minimize hydrolysis.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent degradation during storage. Post-reconstitution stability is validated via HPLC at 25°C/60% RH over 24 hours .

Q. How can receptor-binding assays distinguish this compound’s activity from structurally similar impurities?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-ivabradine for ion channel studies) with LC-MS to quantify unbound compound. Impurities like N-methylated byproducts show reduced affinity (e.g., IC50 shifts from 10 nM to >1 µM) .

- SPR Biosensors : Immobilize target receptors (e.g., GPCRs) and measure kinetic parameters (ka/kd) to differentiate binding kinetics of the parent compound vs. impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。